6-((6-Methoxy-3,7,7-trimethyloct-2-en-1-yl)oxy)-2,3-dihydrobenzofuran
Description
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Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-[(E)-6-methoxy-3,7,7-trimethyloct-2-enoxy]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C20H30O3/c1-15(6-9-19(21-5)20(2,3)4)10-12-22-17-8-7-16-11-13-23-18(16)14-17/h7-8,10,14,19H,6,9,11-13H2,1-5H3/b15-10+ |
InChI Key |
CBXHMRPMJSSMNI-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(CCO2)C=C1)/CCC(C(C)(C)C)OC |
Canonical SMILES |
CC(=CCOC1=CC2=C(CCO2)C=C1)CCC(C(C)(C)C)OC |
Origin of Product |
United States |
Biological Activity
6-((6-Methoxy-3,7,7-trimethyloct-2-en-1-yl)oxy)-2,3-dihydrobenzofuran (CAS Number: 573951-20-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique structure that includes a methoxy group and a dihydrobenzofuran moiety. Its chemical structure is crucial for its biological activity, influencing how it interacts with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 330.45 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of 6-((6-Methoxy-3,7,7-trimethyloct-2-en-1-yl)oxy)-2,3-dihydrobenzofuran typically involves multi-step organic reactions. The synthesis pathway usually includes the formation of the benzofuran core followed by the introduction of the methoxy and alkyl substituents. Details on specific synthetic routes can be found in patent literature and chemical databases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 6-((6-Methoxy-3,7,7-trimethyloct-2-en-1-yl)oxy)-2,3-dihydrobenzofuran. For instance, benzo[b]furan derivatives have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications in the substituents can lead to varying degrees of inhibition against cancer cells such as MDA-MB-231 .
In vitro studies suggest that compounds with similar structural motifs exhibit potent inhibition of tubulin polymerization, which is a critical mechanism in cancer cell proliferation. The effectiveness of these compounds often correlates with their ability to selectively target cancer cells over normal cells .
The proposed mechanism of action for compounds like 6-((6-Methoxy-3,7,7-trimethyloct-2-en-1-yl)oxy)-2,3-dihydrobenzofuran involves:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
- Induction of Apoptosis : Compounds may trigger programmed cell death pathways in malignant cells.
- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which could be beneficial in cancer therapy .
Case Studies
A notable study evaluated a series of benzofuran derivatives for their cytotoxic activities against MDA-MB-231 breast cancer cells. The study reported varying inhibition rates based on structural modifications:
| Compound | Inhibition Rate (%) at 50 μM |
|---|---|
| Compound A | 57.0 |
| Compound B | 38.7 |
| Compound C | 24.9 |
These findings suggest that the introduction of specific functional groups can enhance the biological activity of benzofuran derivatives .
Scientific Research Applications
Fragrance Industry Applications
One of the primary applications of this compound is in the fragrance industry. It is recognized for its ability to enhance the olfactory profile of perfumes by contributing to a "blooming" effect. This effect is characterized by a fresh and pleasant sensory experience that significantly influences consumer acceptance of fragrance products.
Case Study: Fragrance Composition
A patent describes the use of 6-((6-Methoxy-3,7,7-trimethyloct-2-en-1-yl)oxy)-2,3-dihydrobenzofuran as a high-bloom fragrance ingredient. The compound is noted for its floral and citrus notes, which can be combined with other fragrance components to create complex scent profiles. The ability to maintain the overall odor profile while enhancing freshness makes it a valuable ingredient in modern perfumery .
Case Study: Anti-inflammatory Properties
Research into bibenzyls and related compounds indicates their accumulation in response to biotic stressors and their recognized anti-inflammatory properties. These findings suggest that derivatives of 6-((6-Methoxy-3,7,7-trimethyloct-2-en-1-yl)oxy)-2,3-dihydrobenzofuran may also possess similar therapeutic benefits .
Summary of Applications
| Application Area | Description |
|---|---|
| Fragrance Industry | Used as a high-bloom fragrance ingredient contributing floral and citrus notes. |
| Therapeutics | Potential anti-inflammatory properties; further research needed to confirm efficacy. |
Chemical Reactions Analysis
Synthetic Pathways and Annulation Reactions
The compound’s benzofuran core is synthesized via advanced catalytic methods. For example:
-
Rh(III)-catalyzed C–H activation : A redox-neutral [3 + 2] annulation between N-phenoxyacetamides and 1,3-dienes constructs dihydrobenzofurans with chemoselectivity and functional group tolerance. This method is pivotal for generating substituted benzofuran scaffolds .
-
Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction : This asymmetric approach enables enantioselective synthesis of 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes, achieving >90% enantiomeric excess (ee) .
Table 1: Key Synthetic Methods for Dihydrobenzofuran Derivatives
Functionalization of the Aliphatic Chain
The methoxy-substituted octenyl side chain undergoes regioselective transformations:
-
Hydrogenation : The α,β-unsaturated alkene (oct-2-en-1-yl group) can be hydrogenated to a saturated chain using Pd/C or Raney Ni, altering hydrophobicity .
-
Epoxidation : Reaction with mCPBA or other peracids introduces an epoxide at the double bond, enabling further ring-opening reactions .
Esterification and Cross-Coupling Reactions
The hydroxyl group on the dihydrobenzofuran ring facilitates esterification and palladium-mediated couplings:
-
Ester Formation : Reaction with chrysanthemoyl chloride produces insecticidal esters (e.g., 2,3-dihydro-7-methylbenzo[b]furan-3-yl chrysanthemate) .
-
Suzuki-Miyaura Coupling : The benzofuran core participates in palladium-catalyzed cross-couplings with aryl boronic acids, expanding aromatic substituents .
Oxidation and Reduction Reactions
-
Oxidation : The dihydrobenzofuran ring is oxidized to a fully aromatic benzofuran using DDQ or MnO₂, enhancing conjugation .
-
Ketone Reduction : Sodium borohydride reduces ketones (e.g., benzofuran-3(2H)-ones) to dihydrobenzofuran-3-ols, critical for stereochemical diversification .
Table 2: Oxidation States and Derivatives
| Starting Material | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Benzofuran-3(2H)-one | NaBH₄ | Dihydrobenzofuran-3-ol | Chiral intermediates | |
| Dihydrobenzofuran | DDQ | Aromatic benzofuran | Fluorescent materials |
Thermal Rearrangements
Heating alkylated intermediates (e.g., 3-(2-haloprop-2-enyloxy)-5,5-dimethylcyclohex-2-enone) induces cyclization to form 6,7-dihydrobenzofuran-4(5H)-ones, demonstrating thermal stability and regioselectivity .
Biological Interaction-Driven Modifications
While direct pharmacological data for this compound is limited, structurally related dihydrobenzofurans show:
-
Insecticidal Activity : Ester derivatives (e.g., 7-methyl-substituted analogs) exhibit enhanced potency compared to allethrin .
-
Enzyme Inhibition : Methoxy and alkyl groups influence interactions with cytochrome P450 enzymes, impacting metabolic stability .
Comparative Reactivity with Structural Analogs
Table 3: Reactivity Trends in Benzofuran Derivatives
| Compound | Reactive Site | Notable Reaction | Outcome |
|---|---|---|---|
| 6-Methoxy-3-methylbenzofuran | Methoxy group | Demethylation with BBr₃ | Catechol derivatives |
| 2,3-Dihydrobenzo[b]thiophen-3-ol | Thiophene ring | Sulfur oxidation | Sulfone formation |
Q & A
Q. What synthetic strategies are recommended for constructing the 2,3-dihydrobenzofuran core in this compound?
The 2,3-dihydrobenzofuran scaffold can be synthesized via transition metal-catalyzed intramolecular hydroarylation. For example, tert-butyldimethylsilyloxy-substituted aryl ethers undergo iridium-catalyzed cyclization to yield enantioselective dihydrobenzofurans (18–85% yields, 33–99% enantiomeric excess) . Alternative methods include Friedel-Crafts acetylation and cyclization under optimized conditions (e.g., 40°C, 4.0 MPa H₂, Raney-Ni catalyst for nitro/double bond reduction) .
Q. How can the stereochemistry and substituent positions be confirmed in this compound?
Use a combination of ¹H NMR, ¹³C NMR, and 2D-COSY spectroscopy. For example, in similar dihydrobenzofurans, the stereogenic methine group (δ ~5.48 ppm in ¹H NMR) and anisochrony of methylene protons (δ 2.90–3.09 ppm) confirm the dihydrobenzofuran structure and substitution pattern . X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) is critical for absolute stereochemical assignment .
Q. What are the key steps in optimizing the methoxy-substituted side chain synthesis?
Demethylation and alkylation reactions are pivotal. For methoxy groups, use methyl iodide under basic conditions (e.g., NaH/THF at 0°C) . For the octenyl side chain, Henry reaction followed by nitro/double bond reduction (Raney-Ni, 40°C, 4.0 MPa H₂) ensures regioselectivity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like serotonin receptors. For dihydrobenzofurans, directional interactions (e.g., oxygen lone pairs with electrophilic receptor sites) explain attenuated hallucinogenic activity compared to DOM analogues . ADMET prediction tools (SwissADME, pkCSM) evaluate bioavailability, highlighting logP <5 and topological polar surface area >60 Ų for blood-brain barrier penetration .
Q. Why do structural analogues of 2,3-dihydrobenzofuran show conflicting biological activities?
Contradictions arise from substituent orientation and receptor steric effects. For instance, 6-APDB (a dihydrobenzofuran derivative) exhibits lower LSD-like activity than DOM due to unfavorable oxygen lone-pair alignment with 5-HT₂A receptors . Comparative molecular dynamics simulations (100 ns trajectories) can identify critical binding site residues (e.g., Asp155, Ser159) that discriminate activity .
Q. What methodologies resolve enantiomeric excess in asymmetric synthesis of this compound?
Chiral HPLC (e.g., Chiralpak IA column) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) quantify enantiomeric ratios. For iridium-catalyzed syntheses, enantioselectivity >90% ee is achievable with bulky phosphine ligands . Absolute configuration is confirmed via X-ray crystallography (SHELXL refinement) .
Q. How can metabolic stability be improved for in vivo studies?
Introduce electron-withdrawing groups (e.g., chloro, trifluoromethyl) to reduce cytochrome P450-mediated oxidation. For example, 6-chloro-dihydrobenzofuran derivatives show enhanced half-lives in rat liver microsomes . Deuterium labeling at metabolically labile positions (e.g., OCH₃ → OCD₃) further stabilizes the compound .
Data-Driven Analysis Questions
Q. What spectroscopic benchmarks validate the methoxy and alkyl side chains?
- ¹H NMR : Methoxy protons resonate at δ 3.70–3.85 ppm (singlet). Allylic protons in the octenyl chain appear as multiplet at δ 5.20–5.50 ppm (integration for 1H) .
- ¹³C NMR : The dihydrobenzofuran oxygenated carbons (C2, C3) appear at δ 70–80 ppm, while quaternary carbons in the alkyl chain are δ 25–35 ppm .
Q. How do steric effects influence reaction yields in multi-step syntheses?
Steric hindrance in Friedel-Crafts acetylation (e.g., bulky substituents at C6) reduces yields from ~70% to 52% . Computational tools (Gaussian, DFT) model transition states to optimize substituent placement. For example, meta-methoxy groups improve electrophilic aromatic substitution efficiency .
Critical Evaluation Questions
Q. What strategies reconcile discrepancies between in silico predictions and experimental bioactivity?
Validate docking results with mutagenesis studies (e.g., Ala-scanning of receptor residues). For dihydrobenzofurans, MD simulations (AMBER, NAMD) reveal dynamic binding modes not captured by static docking . Cross-validate with radioligand binding assays (e.g., ³H-LSD displacement in rat cortical membranes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
